8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a synthetic compound belonging to the class of benzazepines, which are bicyclic compounds characterized by a benzene ring fused to a seven-membered nitrogen-containing ring. This compound is notable for its potential therapeutic applications in treating central nervous system disorders, particularly those associated with serotonin receptor modulation.
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is classified as a benzazepine derivative. Its structural modifications, particularly the introduction of a fluorine atom at the 8-position, may enhance its biological activity compared to other benzazepine compounds.
The synthesis of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves several steps:
In industrial settings, continuous flow synthesis methods are employed to optimize yields and control reaction parameters effectively. This approach allows for scalability and improved consistency in product quality .
The molecular structure of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be represented by the following:
| Property | Data |
|---|---|
| IUPAC Name | 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
| InChI | InChI=1S/C11H14ClFN.ClH/c1-9(12)8-6-5-7(10)11(9)4/h5-8H,6H2;1H |
| InChI Key | QZBHRNQKXJYVQF-UHFFFAOYSA-N |
| Canonical SMILES | FC1=CNC2=C(C=C(C=C21)N(C)C)Cl |
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions expand the utility of the compound in synthetic chemistry and medicinal applications .
The mechanism of action for 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride primarily involves its interaction with serotonin receptors in the brain. The compound may act as an agonist or antagonist depending on its specific receptor targets:
Research indicates that compounds in this class can modulate neurotransmitter activity, which is crucial for treating conditions like obesity and mood disorders .
The physical properties of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water and organic solvents |
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for pharmaceutical applications .
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7